(S)-tert-butyl (1-(2-fluoro-6-nitro-N-phenylbenzaMido)-1-oxobutan-2-yl)carbaMate

説明

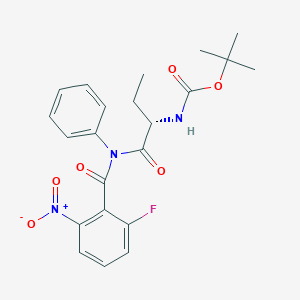

(S)-tert-butyl (1-(2-fluoro-6-nitro-N-phenylbenzaMido)-1-oxobutan-2-yl)carbaMate is a useful research compound. Its molecular formula is C22H24FN3O6 and its molecular weight is 445.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(S)-tert-butyl (1-(2-fluoro-6-nitro-N-phenylbenzaMido)-1-oxobutan-2-yl)carbaMate, with the CAS number 870281-84-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is C22H24FN3O6, and it has a molecular weight of 445.4 g/mol. The structure includes a tert-butyl group and a nitrophenyl moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H24FN3O6 |

| Molecular Weight | 445.4 g/mol |

| IUPAC Name | tert-butyl N-[(2S)-1-(N-(2-fluoro-6-nitrobenzoyl)anilino)-1-oxobutan-2-yl]carbamate |

| CAS Number | 870281-84-8 |

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. Its structure suggests that it may interact with bacterial membranes, leading to depolarization and subsequent cell death. This mechanism is particularly relevant against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) .

Case Study:

A study screened various compounds against clinically relevant bacterial strains. This compound was identified as having significant activity at low concentrations (0.78–3.125 μg/mL), comparable to established antibiotics like vancomycin .

Cytotoxicity and Safety

The compound has been classified under GHS as a potential mutagen (Category 2) and carcinogen (Category 2), indicating that it may pose risks for genetic defects and cancer upon exposure . Safety data sheets recommend handling precautions to mitigate exposure risks.

The proposed mechanism of action involves the disruption of bacterial membrane integrity, leading to cell lysis. This is supported by findings that show the compound's ability to depolarize the cytoplasmic membrane of bacteria . Furthermore, its selectivity for bacterial cells over mammalian cells suggests a favorable therapeutic index.

In Vitro Studies

In vitro assays demonstrated that this compound effectively inhibits the growth of various bacterial strains while showing minimal cytotoxicity to human cell lines .

Table: In Vitro Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 0.78 μg/mL |

| VREfm | 3.125 μg/mL |

| Staphylococcus epidermidis | 1.56 μg/mL |

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has high gastrointestinal absorption and is permeable across the blood-brain barrier, making it a candidate for central nervous system infections .

特性

IUPAC Name |

tert-butyl N-[(2S)-1-(N-(2-fluoro-6-nitrobenzoyl)anilino)-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O6/c1-5-16(24-21(29)32-22(2,3)4)19(27)25(14-10-7-6-8-11-14)20(28)18-15(23)12-9-13-17(18)26(30)31/h6-13,16H,5H2,1-4H3,(H,24,29)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGXHIWNOAUFLP-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C1=CC=CC=C1)C(=O)C2=C(C=CC=C2F)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)N(C1=CC=CC=C1)C(=O)C2=C(C=CC=C2F)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。